5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Fragment-based drug discovery Vectorial functionalization Palladium-catalyzed cross-coupling

5-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 1416374-15-6) is a dihalogenated heteroaromatic scaffold belonging to the pyrazolo[3,4-c]pyridine family, a core motif identified as a privileged fragment in modern drug discovery. With a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 g·mol⁻¹, it carries a bromine atom at the 5-position and a chlorine atom at the 7-position of the fused bicyclic ring system.

Molecular Formula C6H3BrClN3
Molecular Weight 232.47
CAS No. 1416374-15-6
Cat. No. B2515803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
CAS1416374-15-6
Molecular FormulaC6H3BrClN3
Molecular Weight232.47
Structural Identifiers
SMILESC1=C2C=NNC2=C(N=C1Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-4-1-3-2-9-11-5(3)6(8)10-4/h1-2H,(H,9,11)
InChIKeyVMRNYQWZTSBSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 1416374-15-6): Procurement-Grade Characterization of a Dual-Halogenated Heterocyclic Scaffold for Fragment-Based Drug Discovery


5-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 1416374-15-6) is a dihalogenated heteroaromatic scaffold belonging to the pyrazolo[3,4-c]pyridine family, a core motif identified as a privileged fragment in modern drug discovery [1]. With a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 g·mol⁻¹, it carries a bromine atom at the 5-position and a chlorine atom at the 7-position of the fused bicyclic ring system [2]. This dual-halogen substitution pattern imparts two electronically and sterically distinct reactive sites, enabling sequential, vectorially controlled functionalization along the C-5 and C-7 growth vectors—a capability that distinguishes it from mono-halogenated or regioisomeric dihalogenated analogs [1].

Why 5-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine Cannot Be Replaced by Generic Pyrazolopyridine Analogs


Pyrazolo[3,4-c]pyridine derivatives share a common bicyclic core, but their chemical reactivity, selectivity in cross-coupling, and downstream synthetic utility are exquisitely sensitive to the nature and position of halogen substituents. The 7-chloro substituent in pyrazolo[3,4-c]pyridines is significantly more susceptible to nucleophilic aromatic substitution than the isomeric 5-chloro substituent [1], while the 5-bromo substituent offers superior reactivity in Pd-catalyzed cross-coupling compared to aryl chlorides [2]. Replacing 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine with a mono-halogenated analog (e.g., 5-bromo or 7-chloro only), a regioisomeric dihalogenated variant (e.g., 3-bromo-7-chloro or 4-bromo-7-chloro), or a 5,7-dichloro congener irreversibly alters the order and efficiency of orthogonal functionalization steps, potentially collapsing a multi-vector hit-to-lead elaboration strategy into a single-point modification dead end.

5-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine: Quantitative and Comparative Differentiation Evidence for Procurement Decisions


Orthogonal C-5 (Buchwald–Hartwig) vs. C-7 (Negishi) Functionalization Vectors Compared to Mono-Halogenated Scaffolds

In the 2023 study by Bedwell et al., 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds were elaborated along four growth vectors. The C-5 position, when bearing a bromine atom, underwent Pd-catalyzed Buchwald–Hartwig amination, while the C-7 position, when bearing a chlorine atom, was selectively metalated with TMPMgCl·LiCl and subsequently reacted via transmetalation to ZnCl₂ for Negishi cross-coupling [1]. In the mono-halogenated 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a), only the C-5 vector was accessible for amination, with the C-7 position lacking a halogen handle; conversely, the mono-halogenated 5-bromo analog (4b) provided C-5 Buchwald–Hartwig amination access but required an additional metalation step at C-7 to achieve the same bifunctionalization [1]. 5-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine combines both handles into a single scaffold, enabling sequential C-5 amination (via Br) and C-7 Negishi cross-coupling (via Cl) without requiring additional halogenation steps.

Fragment-based drug discovery Vectorial functionalization Palladium-catalyzed cross-coupling

Chemoselectivity Advantage: 7-Cl Position Demonstrates Superior Nucleophilic Substitution Reactivity Compared to 5-Cl Isomer

Chapman and Hurst (1980) demonstrated in a foundational study that 7-chloropyrazolo[3,4-c]pyridine is more susceptible to nucleophilic substitution than the isomeric 5-chloropyrazolo[3,4-c]pyridine [1]. This positional reactivity bias means that in the target compound—which bears a Br at C-5 and a Cl at C-7—the C-7 chlorine is the kinetically preferred site for nucleophilic displacement, while the C-5 bromine remains available for Pd-catalyzed coupling. This chemoselectivity gradient is the mechanistic basis for performing SNAr at C-7 prior to cross-coupling at C-5 without competing reactivity.

Nucleophilic aromatic substitution Heterocyclic reactivity Structure–reactivity relationships

Computational Physicochemical Property Benchmarking Against Regioisomeric Dihalogenated Pyrazolo[3,4-c]pyridines

Computed physicochemical descriptors from PubChem reveal that 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (XLogP3 = 2.5, topological polar surface area [tPSA] = 41.6 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, rotatable bond count = 0) [1] occupies a specific property space that differs from its regioisomeric analogs. The 3-bromo-7-chloro isomer (CAS 957760-22-4), 4-bromo-7-chloro isomer (CAS 1446222-51-0), and 5-bromo-7-chloro isomer (CAS 1416374-15-6) share identical molecular formulas and molecular weights (232.47 g·mol⁻¹) but differ in the vectorial orientation of the halogen substituents, which influences molecular shape, dipole moment, and electrostatic potential maps relevant to fragment docking . The zero rotatable bond count of the target compound provides maximal conformational rigidity, reducing entropic penalties upon protein binding compared to fragments with flexible substituents.

In silico property prediction Fragment library design Lipophilicity

Commercial Purity Benchmark: 95% Standard Purity with Batch-Specific QC Documentation at Bidepharm

Bidepharm supplies 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (product number BD216375) at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In contrast, Apollo Scientific (distributed by CymitQuimica) lists the compound at >98% purity but at a substantially higher price point (€505 per 100 mg; €2,055 per 1 g) with an estimated 20-day delivery lead time . For the closely related 5-bromo-1H-pyrazolo[3,4-c]pyridine (CAS 929617-35-6), multiple vendors offer purities ranging from 95% to 97%, but without the 7-chloro handle that enables orthogonal functionalization.

Quality control Vendor certification Analytical validation

Procurement-Driven Application Scenarios for 5-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine Based on Quantitative Differentiation Evidence


Fragment Library Construction Requiring Dual-Vector Elaboration Capability

FBDD programs targeting protein kinases or epigenetic readers benefit from fragment scaffolds that can be independently elaborated along two distinct growth vectors. 5-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine provides pre-installed handles for C-5 Buchwald–Hartwig amination and C-7 Negishi cross-coupling, as demonstrated by Bedwell et al. [1], enabling the rapid generation of 5-amino-7-aryl trisubstituted analog libraries from a single starting scaffold without intermediate halogenation steps.

Chemoselective Sequential Derivatization in Parallel Medicinal Chemistry

The inherent chemoselectivity between the C-7 Cl (SNAr-active) and C-5 Br (Pd-cross-coupling-active) positions, grounded in the reactivity studies of Chapman and Hurst [1], allows medicinal chemistry teams to execute sequential functionalization without protecting group strategies. This is particularly valuable when generating arrays of compounds where the C-7 substituent is varied first via nucleophilic displacement, followed by diversification at C-5 via Suzuki or Buchwald–Hartwig coupling.

Cost-Efficient Building Block Procurement for Hit-to-Lead Optimization

At 95% purity with batch-specific HPLC, NMR, and GC documentation from Bidepharm [1], this compound enters synthetic workflows without the need for in-house repurification or re-characterization, reducing the procurement-to-first-derivative timeline. This contrasts with higher-cost, longer-lead-time alternatives from specialty suppliers [2], making it suitable for academic and small-biotech settings where budget and speed are prioritized over ultra-high purity.

Regioisomeric Selectivity Screening in Kinase Inhibitor Discovery

For programs exploring the impact of substitution geometry on kinase selectivity, the 5-bromo-7-chloro regioisomer (CAS 1416374-15-6) can be directly compared with the 3-bromo-7-chloro (CAS 957760-22-4) and 4-bromo-7-chloro (CAS 1446222-51-0) analogs. While all three share identical molecular formulas and computed global properties (XLogP3 = 2.5, tPSA = 41.6 Ų) [1], their differing halogen vector orientations produce distinct electrostatic and shape complementarity profiles that can drive differential kinase binding, making the procurement of all three regioisomers necessary for a thorough SAR exploration.

Quote Request

Request a Quote for 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.